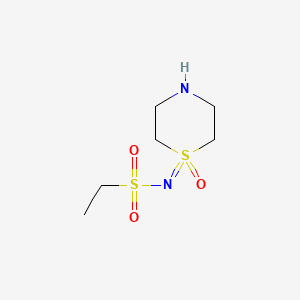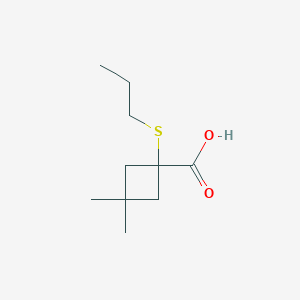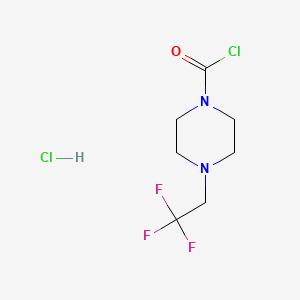
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride is a chemical compound characterized by the presence of a trifluoroethyl group attached to a piperazine ring, which is further linked to a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperazine with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Conditions: Inert atmosphere, low temperatures
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride involves its ability to react with various nucleophiles, leading to the formation of different functional groups. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The carbonyl chloride group acts as a reactive site for nucleophilic attack, facilitating the formation of amides, esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperazine: Shares the trifluoroethyl group but lacks the carbonyl chloride functionality.
4-(4-Fluorophenyl)-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide: Contains a similar piperazine ring with trifluoroethyl substitution but has different functional groups attached.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
CAS No. |
2825005-64-7 |
|---|---|
Molecular Formula |
C7H11Cl2F3N2O |
Molecular Weight |
267.07 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H10ClF3N2O.ClH/c8-6(14)13-3-1-12(2-4-13)5-7(9,10)11;/h1-5H2;1H |
InChI Key |
VSBNRFPTWBPQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


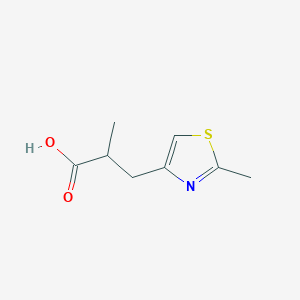


![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)

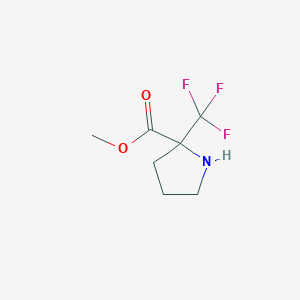

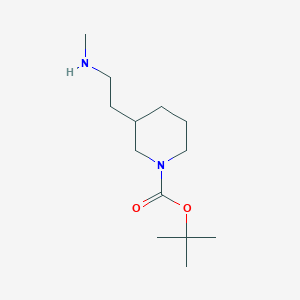
![2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15312436.png)
